molecular formula C9H15N3O2 B13929650 3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid

3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid

Cat. No.: B13929650
M. Wt: 197.23 g/mol
InChI Key: DBKCWYIZUWYANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-4-(methylaminomethyl)pyrazole with a suitable propanoic acid derivative . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-[2-Methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-[2-methyl-4-(methylaminomethyl)pyrazol-3-yl]propanoic acid

InChI

InChI=1S/C9H15N3O2/c1-10-5-7-6-11-12(2)8(7)3-4-9(13)14/h6,10H,3-5H2,1-2H3,(H,13,14)

InChI Key

DBKCWYIZUWYANI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N(N=C1)C)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.